Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This process includes the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C, yielding the desired thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to ensure uniform heating and efficient reaction rates. The use of continuous flow reactors can also be employed to enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the existing functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Another thiophene derivative with similar structural features.
Benzothiophene: A simpler thiophene derivative with applications in organic electronics and medicinal chemistry
Uniqueness
Methyl 3-{[benzyl(2-phenylethyl)carbamothioyl]amino}thiophene-2-carboxylate is unique due to its complex structure, which allows for multiple functionalization sites. This complexity enhances its potential as a versatile building block in organic synthesis and its efficacy as a therapeutic agent .
Properties
Molecular Formula |
C22H22N2O2S2 |
---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
methyl 3-[[benzyl(2-phenylethyl)carbamothioyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C22H22N2O2S2/c1-26-21(25)20-19(13-15-28-20)23-22(27)24(16-18-10-6-3-7-11-18)14-12-17-8-4-2-5-9-17/h2-11,13,15H,12,14,16H2,1H3,(H,23,27) |
InChI Key |
LGMDHHIBXNIMKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N(CCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.